4-Methyl-3-(thiophen-2-yl)benzoic acid

Overview

Description

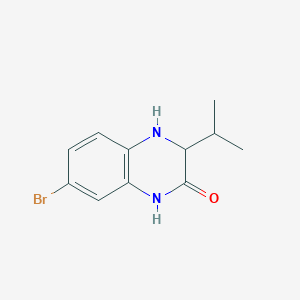

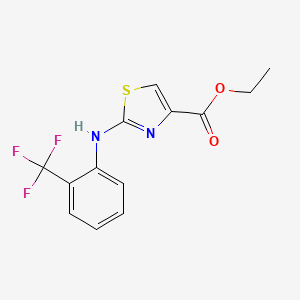

“4-Methyl-3-(thiophen-2-yl)benzoic acid” is a chemical compound with the empirical formula C11H8O2S . It is a member of benzoic acids .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method is the Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1 H -1,2,3-triazole . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(thiophen-2-yl)benzoic acid” consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The InChI string isInChI=1S/C12H10O2S/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2,(H,13,14) . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-3-(thiophen-2-yl)benzoic acid” include a molecular weight of 218.27 g/mol , a topological polar surface area of 65.5 Ų , and a rotatable bond count of 3 .Scientific Research Applications

Antimicrobial Activity

4-Methyl-3-(thiophen-2-yl)benzoic acid has shown promise in the development of antimicrobial agents. A study synthesized analogues using this compound and tested them against various bacterial and fungal strains. The results indicated significant antimicrobial activity, suggesting potential in creating novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Solid-State Structure Analysis

Research on thiophene derivatives, including 4-Methyl-3-(thiophen-2-yl)benzoic acid, has contributed to understanding the impact of functional groups and intermolecular forces on their packing structure. This information is crucial for developing materials with specific properties (A. Bettencourt‐Dias, Subha Viswanathan, & K. Ruddy, 2005).

Cancer Research

Thiophene acetyl salicylic acid esters, related to 4-Methyl-3-(thiophen-2-yl)benzoic acid, were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The study highlighted the significance of positional isomerism in these compounds' pharmacological properties, particularly against colon cancer (H. Ünver & Z. Cantürk, 2017).

Luminescence Sensitization

In another study, thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 4-Methyl-3-(thiophen-2-yl)benzoic acid, were evaluated as potential sensitizers for luminescence in Eu(III) and Tb(III). The research found significant increases in luminescence efficiency, indicating potential applications in lighting and display technologies (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Metal Complex Formation

The compound has also been used in synthesizing metal complexes, such as tungsten(VI) complexes containing aroyl hydrazones. Such complexes are essential for studying coordination chemistry and potential applications in catalysis and material science (M. Saleem, Mohita Sharma, H. N. Sheikh, & B. L. Kalsotra, 2008).

Corrosion Inhibition

Recent studies have developed benzimidazole derivatives based on 4-Methyl-3-(thiophen-2-yl)benzoic acid for inhibiting steel corrosion. These compounds showed high effectiveness, suggesting their application in industrial settings to prevent material degradation (M. Rbaa, A. Abousalem, M. Galai, H. Lgaz, B. Lakhrissi, I. Warad, & A. Zarrouk, 2020).

Future Directions

properties

IUPAC Name |

4-methyl-3-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-4-5-9(12(13)14)7-10(8)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQWFOVBMQEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(thiophen-2-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)

![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)

![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)

![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)

![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)